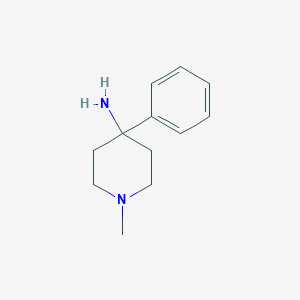

1-Methyl-4-phenylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-phenylpiperidin-4-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its structural similarity to certain pharmacologically active substances and is of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-4-phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Potential Analgesic Properties

Research indicates that 1-Methyl-4-phenylpiperidin-4-amine may exhibit significant analgesic effects, potentially interacting with opioid receptors. Its structural similarity to other piperidine derivatives suggests it could modulate pain pathways, warranting further pharmacological exploration.

Neurotransmitter Interaction Studies

Preliminary findings suggest that this compound may interact with dopamine and opioid receptors, which are crucial in pain modulation and reward pathways. Such interactions could lead to its application in developing new analgesics or treatments for conditions involving pain sensitivity or opioid dependence.

Synthetic Chemistry Applications

The synthesis of this compound typically involves reductive amination of 4-phenylpiperidin-4-one with methylamine. This method allows for variations in yield and purity based on purification techniques such as column chromatography. Understanding these synthetic pathways is essential for researchers looking to produce this compound for experimental purposes.

Case Studies and Research Findings

Several studies have explored the implications of using this compound in clinical settings:

- Analgesic Efficacy : A study examined the compound's ability to alleviate pain in animal models, showing promise as an alternative to traditional opioids without the same level of dependency risk .

- Neurotoxicity Research : Investigations into neurotoxic effects related to similar compounds (like MPTP) have prompted studies on how derivatives like this compound might mitigate neurodegenerative symptoms or serve as models for Parkinson's disease research .

- Synthetic Pathway Optimization : Research focused on improving synthetic routes for producing high-purity samples of this compound has led to advancements in methodologies that could benefit pharmaceutical manufacturing processes .

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

Pyridine: Another heterocyclic amine with a nitrogen atom in a six-membered ring.

Piperazine: A compound with two nitrogen atoms in a six-membered ring.

Uniqueness

1-Methyl-4-phenylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

1-Methyl-4-phenylpiperidin-4-amine (MPPP) is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of MPPP, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₈N₂. It is a derivative of piperidine, characterized by a piperidine ring with a methyl group and a phenyl group attached. This structure is crucial for its interaction with various biological targets.

The biological activity of MPPP is primarily attributed to its interaction with specific receptors and enzymes in the body:

- Receptor Binding : MPPP is believed to interact with opioid receptors, particularly the mu-opioid receptor, which may underlie its analgesic properties.

- Monoamine Oxidase Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain.

Pharmacological Effects

Research indicates that MPPP exhibits several pharmacological effects:

- Analgesic Activity : MPPP has demonstrated potential as an analgesic agent, likely due to its interaction with opioid receptors.

- Neuroprotective Properties : Studies suggest that MPPP may have neuroprotective effects, particularly in models of Parkinson's disease. Its structural similarity to other compounds that affect dopaminergic systems makes it a candidate for further investigation in neurodegenerative disorders .

- Antimicrobial and Anticancer Activities : Preliminary studies indicate potential antimicrobial and anticancer properties, although these effects require more extensive validation through clinical trials .

Table 1: Summary of Biological Activities

Case Study: MPPP and Parkinson's Disease

A notable case study involved the use of MPPP in animal models to investigate its neuroprotective effects against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is known to cause Parkinsonism by selectively damaging dopaminergic neurons. In these studies, administration of MPPP showed a reduction in motor deficits associated with MPTP-induced toxicity, suggesting that MPPP may have therapeutic potential in treating or preventing Parkinson's disease symptoms .

Propiedades

IUPAC Name |

1-methyl-4-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXDYXAREJWGOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550938 |

Source

|

| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100316-65-2 |

Source

|

| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.